molecular formula C19H20ClN5 B382899 6-chloro-N,N'-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 364748-89-0

6-chloro-N,N'-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B382899
CAS No.: 364748-89-0
M. Wt: 353.8g/mol
InChI Key: OYVDFCYMTNUGHO-UHFFFAOYSA-N
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Description

6-chloro-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom and two ethylphenyl groups attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 2-ethylphenylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity 6-chloro-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states of the compound.

Scientific Research Applications

6-chloro-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine
  • 6-chloro-N,N’-bis(2-isopropylphenyl)-1,3,5-triazine-2,4-diamine
  • 6-chloro-N,N’-bis(2-tert-butylphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

6-chloro-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of ethylphenyl groups, which impart specific chemical and physical properties. These properties may influence its reactivity, solubility, and interactions with other molecules, making it distinct from similar compounds with different substituents.

Properties

IUPAC Name

6-chloro-2-N,4-N-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5/c1-3-13-9-5-7-11-15(13)21-18-23-17(20)24-19(25-18)22-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3,(H2,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVDFCYMTNUGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC=CC=C3CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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